molecular formula C10H17N3O B13512325 1-((1-(Methoxymethyl)cyclobutyl)methyl)-1H-pyrazol-4-amine

1-((1-(Methoxymethyl)cyclobutyl)methyl)-1H-pyrazol-4-amine

Cat. No.: B13512325
M. Wt: 195.26 g/mol
InChI Key: UXMNPBOZJHEPIT-UHFFFAOYSA-N
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Description

1-((1-(Methoxymethyl)cyclobutyl)methyl)-1H-pyrazol-4-amine is an organic compound that features a cyclobutyl ring substituted with a methoxymethyl group and a pyrazol-4-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Methoxymethyl)cyclobutyl)methyl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the methoxymethyl group: This step involves the alkylation of the cyclobutyl ring with methoxymethyl chloride in the presence of a base.

    Formation of the pyrazol-4-amine moiety: This can be synthesized through the reaction of hydrazine with a suitable diketone, followed by amination.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Methoxymethyl)cyclobutyl)methyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrazol-4-amine moiety can be reduced to form corresponding amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides and amines.

Major Products Formed

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

1-((1-(Methoxymethyl)cyclobutyl)methyl)-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-(Methoxymethyl)cyclobutyl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1-(Methoxymethyl)cyclobutyl)methyl)amine
  • 1-(Cyclobutylmethyl)-1H-pyrazol-4-amine

Uniqueness

1-((1-(Methoxymethyl)cyclobutyl)methyl)-1H-pyrazol-4-amine is unique due to the presence of both a methoxymethyl group and a pyrazol-4-amine moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

1-[[1-(methoxymethyl)cyclobutyl]methyl]pyrazol-4-amine

InChI

InChI=1S/C10H17N3O/c1-14-8-10(3-2-4-10)7-13-6-9(11)5-12-13/h5-6H,2-4,7-8,11H2,1H3

InChI Key

UXMNPBOZJHEPIT-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCC1)CN2C=C(C=N2)N

Origin of Product

United States

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